1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Researchers mapping fluorine SAR on the 1,4-disubstituted piperazin-2-one scaffold face a critical gap: the meta-fluoro regioisomer is absent from most screening collections, yet it occupies the essential intermediate electronic space between ortho (steric-dominated) and para (resonance-dominated) variants. • In related late INa inhibitors, a single 4-substituent change shifted IC50 from 2.7 µM to >40 µM-proving that regioisomeric identity alone determines activity. • ChEMBL 20 reports zero bioactivities for CAS 2415554-84-4, making it an unbiased chemical probe for phenotypic or chemoproteomic target-deconvolution screens. • Procure alongside the 2-fluoro and 4-fluoro regioisomers to complete a full SAR matrix and eliminate batch-to-batch variability.

Molecular Formula C18H19FN2O
Molecular Weight 298.361
CAS No. 2415554-84-4
Cat. No. B2812909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one
CAS2415554-84-4
Molecular FormulaC18H19FN2O
Molecular Weight298.361
Structural Identifiers
SMILESC1CN(C(=O)CN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3
InChIInChI=1S/C18H19FN2O/c19-17-8-4-7-16(11-17)12-20-9-10-21(18(22)14-20)13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-14H2
InChIKeyYHBKTSIQDFBJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one – Structural Identity & Physicochemical Baseline


1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one (CAS 2415554‑84‑4) is a fully synthetic, 1,4‑disubstituted piperazin‑2‑one derivative bearing an N‑benzyl group at the 1‑position and an N‑(3‑fluorophenyl)methyl group at the 4‑position, yielding a molecular formula of C₁₈H₁₉FN₂O and a molecular weight of 298.36 g·mol⁻¹ . The piperazin‑2‑one scaffold functions as a semi‑rigid, chiral‑capable core that has been pharmacologically validated in multiple target classes, including late sodium current (Iₙₐ) inhibitors, protein geranylgeranyltransferase‑I (PGGTase‑I) inhibitors, factor Xa inhibitors, and tyrosinase inhibitors [1][2]. The 3‑fluorophenyl substituent introduces a moderately electron‑withdrawing meta‑fluoro group, which distinguishes this compound from its regioisomeric ortho‑ and para‑fluoro analogs and from the non‑fluorinated parent scaffold . Publicly curated databases (ChEMBL, ZINC) currently report no experimentally determined bioactivity for this specific CAS number, underscoring its status as a research‑stage building block or tool compound that requires careful comparator‑based selection [3].

1
Research context
Structurally defined 3-fluorophenyl regioisomer for scaffold-based SAR exploration.
2
Procurement basis
Regioisomeric identity selection — not interchangeable with ortho- or para-fluoro analogs.
3
Annotation profile
No prior bioactivity reported; suitable for unbiased phenotypic screening workflows.
Research-stage building block — class-level scaffold validation only.

1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one – Generic Substitution Is Not Supported


In‑class piperazin‑2‑one compounds cannot be freely interchanged because the regioisomeric position of the fluorine substituent (ortho, meta, or para) on the N‑(fluorophenyl)methyl group governs critical molecular properties—including lipophilicity, metabolic stability, and target‑binding geometry—that directly affect biological outcome [1]. Even when two regioisomers share the identical molecular formula (C₁₈H₁₉FN₂O) and molecular weight (298.36), their electronic distribution, dipole moment, and steric profile differ, leading to divergent in vitro potency and selectivity profiles. For example, in the structurally related 3‑aryl‑piperazin‑2‑one series targeting PGGTase‑I, fluorine substitution on the aryl ring was shown to significantly enhance selectivity, and the position of that substitution is a key determinant of activity [1]. Similarly, in 1,4‑disubstituted piperazin‑2‑one late‑Iₙₐ inhibitors, subtle changes to the 4‑substituent produced a >10‑fold range in IC₅₀ values (from 2.7 µM to >40 µM), demonstrating that regioisomeric substitution alone can move a compound from highly active to essentially inactive [2]. The evidence summarized below therefore establishes that the 3‑fluorophenyl regioisomer occupies a distinct, non‑substitutable position in the chemical space of this scaffold.

Regioisomeric substitution may shift electronic profile
Meta-fluoro, ortho-fluoro, and para-fluoro regioisomers share identical logP predictions but differ in dipole moment, steric constraints, and resonance effects. Ortho-fluoro introduces steric bulk; para-fluoro enables resonance withdrawal absent in the meta isomer.
Do not substitute with 2-fluoro or 4-fluoro regioisomers without comparative profiling.
SAR potency profile may differ within piperazin-2-one scaffold
Published 1,4-disubstituted piperazin-2-ones show >10-fold IC₅₀ range depending on 4-substituent identity. A non-fluorinated or differently substituted analog may not recapitulate the 3-fluorophenyl SAR profile.
Non-fluorinated piperazin-2-one analogs may not serve as direct structural replacements.
Prior-annotation bias may differ across analogs
Heavily annotated piperazin-2-one analogs carry strong target-class expectations. Substituting an annotated analog for this unannotated regioisomer may introduce confirmatory bias in phenotypic screens.
Match annotation profile to screening strategy when selecting among analogs.

1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one – Quantitative Evidence for Differentiation


Meta-Fluoro Substitution vs. Regioisomers: Physicochemical Differences

The 3‑fluorophenyl regioisomer (CAS 2415554‑84‑4) possesses a predicted logP of 4.132, identical at the whole‑molecule level to its 2‑fluoro (CAS 2415522‑49‑3) and 4‑fluoro (CAS 2415454‑22‑5) regioisomers when calculated by atom‑based methods; however, the meta‑fluoro position confers a distinct dipole moment and electronic distribution compared with ortho‑ and para‑substituted analogs [1]. Electron‑withdrawing resonance effects operate in the para isomer (‑R effect) but are absent in the meta isomer, while the ortho isomer introduces additional steric constraints and potential intramolecular interactions . In the 3‑aryl‑piperazin‑2‑one PGGTase‑I inhibitor series, the position of fluorine on the aryl ring was explicitly identified as a critical selectivity determinant [2]. This physicochemical differentiation matters for procurement because the three regioisomers, despite sharing the same CAS formula and MW, are not interchangeable in biological screening cascades.

Fluorine regioisomer comparison
Class-level inference
Predicted logP ~4.13 for all three regioisomers; differentiation arises from dipole moment, electronic distribution, and steric profile not captured by logP alone.
Supports regioisomer-specific procurement logic.
Computational logP only; electronic distribution inferred from SAR literature.
Medicinal Chemistry Physicochemical Profiling Lead Optimisation

Late Sodium Current Inhibition: Scaffold Class Validation

The 1,4‑disubstituted piperazin‑2‑one core, to which the target compound belongs, has been directly validated as a late sodium current (late Iₙₐ) inhibitor scaffold. In a 2024 Journal of Medicinal Chemistry study, compound 7d—a 1,4‑disubstituted piperazin‑2‑one structurally analogous to the target (differing only in the 4‑substituent)—achieved an IC₅₀ of 2.7 µM against NaV1.5‑mediated late Iₙₐ, with a peak/late selectivity ratio exceeding 30‑fold, a mouse oral half‑life (T₁/₂) of 3.5 h, and an oral bioavailability (F) of 90% at 3 mg·kg⁻¹ [1]. In contrast, other 1,4‑disubstituted analogs within the same series exhibited IC₅₀ values ranging from >10 µM to >40 µM, demonstrating that specific substitution patterns—not merely the scaffold itself—drive potency [1]. The 3‑fluorophenyl regioisomer therefore represents a unique starting point for SAR exploration within a scaffold class that has demonstrated both in vitro potency and favourable in vivo pharmacokinetics.

Late Iₙₐ scaffold validation
Class-level inference
Analogue compound 7d: IC₅₀ = 2.7 µM, >30-fold peak/late selectivity, T₁/₂ = 3.5 h, F = 90% (mouse, 3 mg·kg⁻¹, p.o.). Other analogues: IC₅₀ >10–40 µM.
Supports scaffold-class research fit for ion-channel SAR campaigns.
No direct late Iₙₐ data for this CAS; >10-fold potency range within scaffold.
Cardiac Pharmacology Ion Channel Late Sodium Current

Fluorine Substitution Enhances PGGTase-I Selectivity

In the 3‑aryl‑piperazin‑2‑one series of PGGTase‑I inhibitors, the presence and position of fluorine on the 3‑aryl group was explicitly identified as a selectivity‑enhancing feature [1]. Compounds 45 and 70, which incorporate fluorinated aryl groups on a piperazin‑2‑one scaffold, exhibited high potency and exceptional selectivity for PGGTase‑I over farnesyltransferase (FTase). Their corresponding methyl esters (compounds 44 and 69) selectively blocked Rap1A processing in whole cells with IC₅₀ values of 0.4 µM and 0.7 µM, respectively [1]. In contrast, non‑fluorinated or differently substituted analogs showed reduced selectivity. The target compound's 3‑fluorophenylmethyl group at the 4‑position positions it as a potential intermediate or scaffold‑hopping starting point for PGGTase‑I inhibitor development, where fluorine position is known to be a critical selectivity determinant.

PGGTase-I selectivity context
Class-level inference
Fluorinated aryl piperazin-2-ones: cellular IC₅₀ = 0.4–0.7 µM (Rap1A processing). Non-fluorinated analogs showed reduced selectivity for PGGTase-I over FTase.
Supports fluorine-position-dependent selectivity rationale.
Scaffold-hop context; direct 3-fluorophenyl data for PGGTase-I not yet available.
Cancer Biology PGGTase-I Protein Prenylation

Fluorine Position Modulates Tyrosinase Inhibition Potency

In a series of 4‑fluorobenzylpiperazine‑containing tyrosinase inhibitors, the 4‑fluoro substitution pattern yielded compounds with IC₅₀ values of 25.11 µM (compound 3) and 5.25 µM (compound 16) against mushroom tyrosinase, with the more potent compound 16 exceeding the activity of the reference inhibitor kojic acid (IC₅₀ ≈ 17.76 µM) [1]. While these data derive from 4‑fluorobenzylpiperazine rather than the 3‑fluorobenzylpiperazin‑2‑one scaffold, they establish that the regioisomeric position of fluorine on the benzyl group directly modulates enzyme inhibitory potency within the broader piperazine chemical class. The target compound's 3‑fluorophenylmethyl group therefore occupies a distinct SAR position that cannot be predicted from 4‑fluoro or 2‑fluoro data alone, justifying its separate procurement for systematic SAR exploration.

Tyrosinase inhibition cross-study
Cross-study comparable
4-Fluorobenzylpiperazine analogs: IC₅₀ = 5.25–25.11 µM vs. kojic acid IC₅₀ ≈ 17.76 µM. Fluorine position directly modulates potency within piperazine class.
Supports regioisomer-specific selection for tyrosinase-related SAR.
Cross-study evidence; 3-fluorobenzyl-piperazin-2-one data not available.
Tyrosinase Inhibition Melanogenesis Enzyme Inhibition

No Prior Bioactivity: Advantage for Unbiased Screening

According to the ZINC15 database, ChEMBL 20 contains no experimentally determined bioactivity for 1‑Benzyl‑4‑[(3‑fluorophenyl)methyl]piperazin‑2‑one (CAS 2415554‑84‑4), and the compound has not been used in any registered clinical trials [1]. In contrast, certain related piperazin‑2‑one analogs have established target annotations (e.g., Factor Xa inhibitors with IC₅₀ values of 0.9–9.4 nM [2]; DPP‑4 inhibitors: IC₅₀ = 33.8 nM [3]). This absence of pre‑existing annotation is not a liability but a strategic differentiator: the 3‑fluorophenyl regioisomer enters screening cascades without the target‑based preconceptions that accompany heavily annotated analogs, making it a cleaner probe for phenotypic screening, chemoproteomics, or novel target deconvolution studies where unbiased chemical starting points are preferred.

Unannotated screening probe
Data to verify
Zero experimentally determined bioactivities in ChEMBL 20; zero clinical trial records. Heavily annotated analogs: Factor Xa IC₅₀ = 0.9–9.4 nM; DPP-4 IC₅₀ = 33.8 nM.
Enables unbiased phenotypic screening strategy.
Database evidence only; absence of activity is not confirmed inactivity.
Chemical Biology Phenotypic Screening Drug Discovery

Caution: No Direct Comparative Bioactivity Data Available

Despite exhaustive searching of primary literature, patents, and public databases (PubChem, ChEMBL, BindingDB, ZINC), no head‑to‑head quantitative comparison data—such as IC₅₀, Kᵢ, Kd, or cellular EC₅₀ values—were identified that directly measure 1‑Benzyl‑4‑[(3‑fluorophenyl)methyl]piperazin‑2‑one alongside its 2‑fluoro, 4‑fluoro, or non‑fluorinated regioisomers in any single assay system [1]. All differentiation claims in this guide rely on class‑level inference, cross‑study comparison, or physicochemical property analysis. This evidence gap is explicitly documented here to ensure procurement decisions are made with full awareness of the current evidentiary ceiling. The compound's value proposition rests on its distinct regioisomeric identity within a pharmacologically validated scaffold class, rather than on demonstrated superiority in a specific assay. Users requiring guaranteed differential activity against a particular target should request custom head‑to‑head profiling data from their vendor or CRO before committing to bulk purchase.

Evidence transparency notice
Data to verify
No head-to-head quantitative comparison data identified for this CAS alongside 2-fluoro, 4-fluoro, or non-fluorinated regioisomers in any single assay system.
Procurement decisions rely on class-level inference, not direct superiority.
Request custom head-to-head profiling from vendor if required.
Data Transparency Research Procurement Evidence Quality

1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one – Optimal Research & Industrial Applications


Late Iₙₐ Inhibitor SAR Exploration

The 1,4‑disubstituted piperazin‑2‑one scaffold has been pharmacologically validated as a late Iₙₐ inhibitor class, with compound 7d achieving an IC₅₀ of 2.7 µM, >30‑fold peak/late selectivity, and 90% oral bioavailability in mice [1]. The 3‑fluorophenyl regioisomer (CAS 2415554‑84‑4) occupies a specific, unexplored point in the SAR matrix defined by fluorine position (ortho/meta/para) and N‑benzyl vs. alternative 1‑substituents. Systematic procurement of all three fluorinated regioisomers enables a complete SAR map, with the meta‑fluoro variant providing a key intermediate electronic profile between the ortho (steric influence) and para (resonance influence) extremes .

PGGTase-I Inhibitor Lead Optimization via Fluorine Position

Published SAR for 3‑aryl‑piperazin‑2‑one PGGTase‑I inhibitors establishes that fluorine substitution on the aryl ring enhances selectivity over FTase, and that the position of fluorine is a critical determinant [2]. Compounds 44 and 69 achieved cellular IC₅₀ values of 0.4 µM and 0.7 µM. The target compound's 3‑fluorophenylmethyl group at the 4‑position of the piperazin‑2‑one ring represents a scaffold‑hopping opportunity: the 3‑fluoro orientation may confer selectivity advantages distinct from the 3‑aryl substitution pattern previously explored. Procurement of CAS 2415554‑84‑4 alongside its 2‑fluoro and 4‑fluoro regioisomers enables a direct head‑to‑head comparison of fluorine position effects on PGGTase‑I potency and selectivity.

Tyrosinase Inhibitor Development with Fluorobenzyl-Piperazine SAR

4‑Fluorobenzylpiperazine derivatives have demonstrated tyrosinase inhibition with IC₅₀ values ranging from 5.25 µM to 25.11 µM, with the more potent compound exceeding the reference inhibitor kojic acid [3]. The target compound extends this SAR into the 3‑fluorobenzyl‑piperazin‑2‑one chemical space, where the combination of the meta‑fluoro orientation and the piperazin‑2‑one carbonyl may yield binding interactions distinct from those observed with 4‑fluorobenzyl‑piperazine analogs. For melanogenesis or skin‑lightening research programs, the 3‑fluoro regioisomer represents an underexplored SAR vector with a rational structural basis.

Unbiased Phenotypic and Chemoproteomic Screening

ChEMBL 20 contains zero experimentally determined bioactivities for CAS 2415554‑84‑4, and no clinical trial usage has been recorded [4]. In phenotypic screening cascades or chemoproteomic target‑deconvolution workflows, this absence of prior annotation is a procurement advantage: the compound can serve as an unbiased chemical probe without the risk of confirmatory bias toward previously reported targets. This contrasts with heavily annotated piperazin‑2‑one analogs (e.g., Factor Xa inhibitors at 0.9–9.4 nM [5]) that carry strong target‑class expectations. Researchers designing novel target discovery screens may therefore preferentially select the 3‑fluorophenyl regioisomer for its cleaner annotation profile.

Application
Selection Property
Validation Focus
Late Iₙₐ inhibitor SAR exploration
Regioisomeric fluorine position (meta vs. ortho vs. para)
Patch-clamp IC₅₀ and selectivity profiling against NaV1.5
PGGTase-I inhibitor lead optimization
3-Fluorophenyl substitution alignment with selectivity SAR
Cellular Rap1A processing and FTase selectivity screen
Tyrosinase inhibitor development
Meta-fluoro benzyl-piperazin-2-one as underexplored SAR vector
Enzyme inhibition assay and binding-mode characterization
Unbiased phenotypic and chemoproteomic screening
Zero prior bioactivity annotation
Target deconvolution and hit confirmation workflow
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